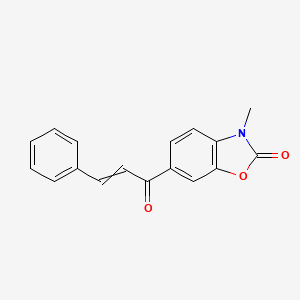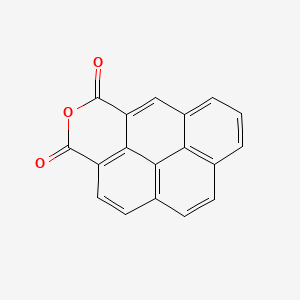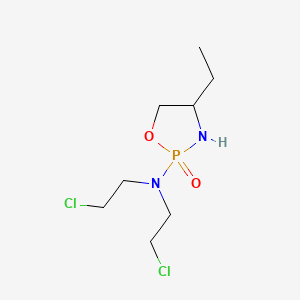
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is a compound known for its significant applications in the field of medicine, particularly in cancer treatment. It is a derivative of nitrogen mustard and is widely recognized for its cytotoxic properties, making it a valuable chemotherapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent, followed by cooling to a temperature range of -15 to -10°C. The solution of 3-aminopropan-1-ol is then added slowly, maintaining the temperature within the specified range .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous stirring and gradual temperature increase from 20 to 40°C until the conversion of substrates is complete .
化学反応の分析
Types of Reactions: 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include 4-hydroxy derivatives, which are essential for the compound’s cytotoxic activity. These derivatives play a significant role in the compound’s mechanism of action .
科学的研究の応用
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in cancer chemotherapy, where it is used to treat various types of cancers, including lymphoma, leukemia, and breast cancer. The compound’s ability to cross-link DNA and induce strand breakage makes it an effective chemotherapeutic agent .
In addition to its use in cancer treatment, this compound is also employed in immunosuppressive therapy. It is used to suppress the immune system in patients undergoing organ transplants to prevent rejection. Furthermore, it has applications in the study of DNA repair mechanisms and the development of new therapeutic agents .
作用機序
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide involves its conversion to active metabolites that can cross-link DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of cytochrome P450 enzymes, which convert the compound to its active form .
類似化合物との比較
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include other nitrogen mustard derivatives such as melphalan and chlorambucil. These compounds also exhibit cytotoxic properties and are used in cancer treatment, but they differ in their chemical structures and specific applications .
List of Similar Compounds:- Melphalan
- Chlorambucil
- Ifosfamide
- Bendamustine
Each of these compounds has unique properties and applications, but they all share the common feature of being alkylating agents used in chemotherapy .
特性
CAS番号 |
78219-83-7 |
|---|---|
分子式 |
C8H17Cl2N2O2P |
分子量 |
275.11 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-ethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-8-7-14-15(13,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,13) |
InChIキー |
DREOKUIEHRVKQO-UHFFFAOYSA-N |
正規SMILES |
CCC1COP(=O)(N1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


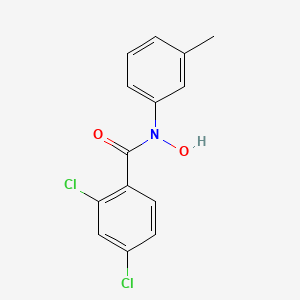
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)


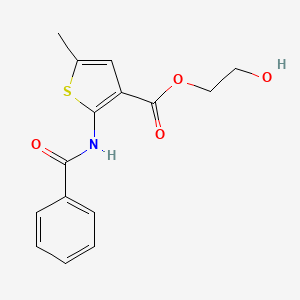
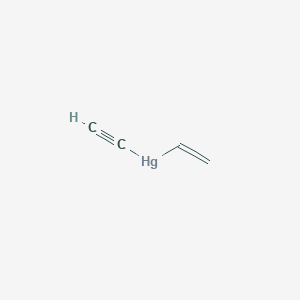
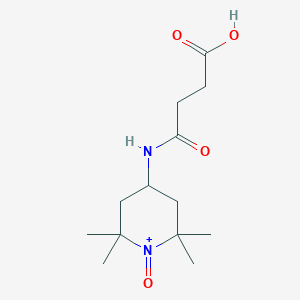
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
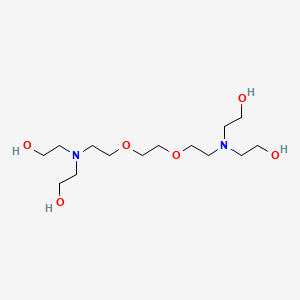
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
